N-Boc-2-piperidinecarboxylic acid chemical properties
N-Boc-2-piperidinecarboxylic acid chemical properties
An In-depth Technical Guide to N-Boc-2-piperidinecarboxylic Acid
Introduction
N-Boc-2-piperidinecarboxylic acid, a derivative of the cyclic amino acid pipecolic acid, is a pivotal building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for precise chemical modifications at the carboxylic acid functionality.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
N-Boc-2-piperidinecarboxylic acid is a white to light yellow crystalline powder.[2] It is soluble in methanol and dimethylformamide.[2][3] The compound is stable under recommended storage conditions, which involve keeping it in a dark, dry, and sealed container at room temperature.[3]
Table 1: Physical and Chemical Properties of N-Boc-2-piperidinecarboxylic Acid
| Property | Value | References |
| CAS Number | 98303-20-9 (for the racemate) | [4] |
| 28697-17-8 (for the R-enantiomer) | [2][5][6] | |
| 26250-84-0 (for the S-enantiomer) | [7][8] | |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | [3][5] |
| Melting Point | 130-133 °C (lit.) for the racemate | [3] |
| 116-119 °C (lit.) for the (R)-enantiomer | [2] | |
| Boiling Point | 353.2 ± 35.0 °C (Predicted) | [3] |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Soluble in Methanol | [3] |
| Storage | Keep in a dark place, sealed in dry, Room Temperature | [3] |
| Optical Activity ([α]23/D) | +63.5 ± 3° (c = 1 in acetic acid) for the (R)-enantiomer | [6] |
Chemical Structure and Reactivity
The key structural feature of N-Boc-2-piperidinecarboxylic acid is the Boc group attached to the nitrogen of the piperidine ring. This group is an effective shield, preventing the nitrogen from participating in unwanted side reactions, particularly when targeting the carboxylic acid group for transformations.[1] This allows for controlled and selective reactions, a fundamental requirement in multi-step organic synthesis.[1]
The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine for subsequent coupling or derivatization reactions.[1] The compound is generally stable but should be kept away from strong oxidizing agents and strong acids.[9]
Caption: Chemical structure of N-Boc-2-piperidinecarboxylic acid.
Experimental Protocols
Synthesis of (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
A general procedure for the synthesis involves the reaction of D-(+)-2-piperidinic acid with di-tert-butyl dicarbonate.[2]
Materials:
-
D-(+)-2-piperidinic acid (8.0 g, 0.062 mol)
-
Di-tert-butyl dicarbonate (14.8 g, 0.068 mol)
-
Sodium bicarbonate (26.04 g, 0.310 mol)
-
Methanol (400 mL)
-
Water
-
Ether
-
Saturated potassium bisulfate solution
-
Dichloromethane
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether, ethyl acetate, acetic acid (for elution)
Procedure:
-
To a 1000 mL round-bottomed flask, add D-(+)-2-piperidinic acid, di-tert-butyl dicarbonate, sodium bicarbonate, and methanol.[2]
-
Stir the mixture at room temperature for 24 hours.[2]
-
Remove the methanol by distillation under reduced pressure.[2]
-
Dissolve the residue in water and wash three times with ether.[2]
-
Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.[2]
-
Extract the aqueous phase three times with dichloromethane.[2]
-
Combine the organic phases, wash three times with saturated saline, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic phase and purify the crude product by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and acetic acid as the eluent. This yields the final product as a white solid.[2]
Caption: General workflow for the synthesis of N-Boc-2-piperidinecarboxylic acid.
Spectroscopic Data
¹H-NMR (400 MHz, DMSO):
-
δ 12.71 (1H, s)
-
δ 4.61 (1H, d, J = 28.8 Hz)
-
δ 3.82 (1H, d, J = 12 Hz)
-
δ 2.93 (1H, m)
-
δ 2.06 (1H, s)
-
δ 1.62 (3H, m)
-
δ 1.39 (11H, m)[2]
¹³C-NMR: Carboxyl carbon atoms typically absorb in the range of 165 to 185 δ.[10]
Mass Spectrometry (EI-MS):
-
m/z: 229.1 [M]+[2]
Infrared (IR) Spectroscopy:
-
O-H stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹.[10]
-
C=O stretch: An absorption is expected between 1710 and 1760 cm⁻¹.[10]
Applications in Synthesis
N-Boc-2-piperidinecarboxylic acid is a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] It is particularly useful in peptide synthesis, where the piperidine ring can introduce conformational constraints that may enhance biological activity or stability.[1] The Boc group allows for its use in solid-phase peptide synthesis.[2]
The general utility of this compound lies in the deprotection of the Boc group to reveal a secondary amine, which can then undergo further reactions such as amide bond formation.
Caption: Deprotection of N-Boc-2-piperidinecarboxylic acid to reveal the reactive amine.
Safety Information
N-Boc-2-piperidinecarboxylic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[6] It is a combustible solid.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 3. buy high quality N-BOC-2-Piperidinecarboxylic acid CAS:98303-20-9,N-BOC-2-Piperidinecarboxylic acid CAS:98303-20-9 for sale online price,N-BOC-2-Piperidinecarboxylic acid CAS:98303-20-9 Pictures,N-BOC-2-Piperidinecarboxylic acid CAS:98303-20-9 Basic Info,N-BOC-2-Piperidinecarboxylic acid CAS:98303-20-9 Standard - www.pharmasources.com [pharmasources.com]
- 4. N-Boc-2-piperidinecarboxylic acid 98 98303-20-9 [sigmaaldrich.com]
- 5. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-1-N-Boc-哌啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 8. N-Boc-L-哌啶-2-甲酸|N-Boc-L-pipecolinic acid|26250-84-0|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]
- 9. peptide.com [peptide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
